molecular formula C12H10ClNO5 B1581194 N-(2-Chlorobenzyloxycarbonyloxy)succinimide CAS No. 65853-65-8

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Cat. No.: B1581194
CAS No.: 65853-65-8
M. Wt: 283.66 g/mol
InChI Key: LVZHXYXNMHCBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorobenzyloxycarbonyloxy)succinimide can be synthesized through the reaction of 2-chlorobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an appropriate solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHXYXNMHCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342308
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65853-65-8
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Customer
Q & A

Q1: What is the primary function of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in peptide synthesis?

A: this compound acts as a capping agent during solid-phase peptide synthesis (SPPS) [, , ]. Its role is to terminate any unreacted amino groups on the growing peptide chain, preventing the formation of deletion sequences (peptides missing one or more amino acids).

Q2: How does this compound improve the purity of synthesized peptides?

A: By capping unreacted amino groups, this compound prevents the addition of subsequent amino acids to these truncated chains []. This leads to a more homogeneous product as it minimizes the formation of deletion peptides, which are difficult to separate from the target peptide using standard purification techniques.

Q3: Can you elaborate on the advantage of using single coupling with HBTU/HOBt activation in conjunction with this compound?

A: HBTU/HOBt is a coupling reagent that facilitates the formation of peptide bonds between amino acids during SPPS []. Single coupling, as opposed to multiple couplings, reduces the chances of incomplete reactions. Combining this with this compound as a capping agent creates a synergistic effect, ensuring that any unreacted amino groups after a single coupling step are capped, leading to higher purity levels in the final peptide product.

Q4: What types of peptides have been successfully synthesized using this compound as a capping agent?

A: The research highlights the successful synthesis of Rat chaperonin 10 (Rat cpn10), a 101-residue protein, using this capping agent [, , ]. Additionally, the article mentions the synthesis of modified and wild-type prion protein (PrP) polypeptides, up to 112 residues long []. These examples demonstrate its effectiveness in synthesizing relatively large peptides.

Q5: Are there any alternatives to this compound as a capping agent in peptide synthesis?

A5: While the articles focus specifically on this compound, other capping agents are commonly used in SPPS. These include acetic anhydride and derivatives of it. The choice of capping agent often depends on the specific peptide being synthesized and the overall synthetic strategy.

Q6: Where can I find more information about the synthesis and characterization of this compound?

A: One of the provided articles describes a method for synthesizing this compound from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, with dichloroethane as the solvent []. The product was characterized using 1H NMR spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.